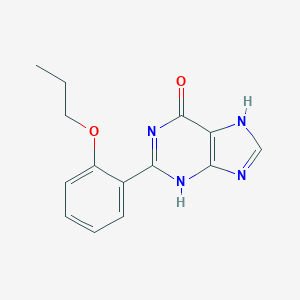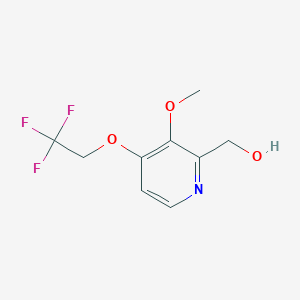
2-Pyridinemethanol, 3-methoxy-4-(2,2,2-trifluoroethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinemethanol, 3-methoxy-4-(2,2,2-trifluoroethoxy)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of pyridine, which is a heterocyclic organic compound that is widely used in the pharmaceutical industry. The synthesis of 2-Pyridinemethanol, 3-methoxy-4-(2,2,2-trifluoroethoxy)- has been extensively studied, and its properties and applications have been investigated in detail.
Mecanismo De Acción
The mechanism of action of 2-Pyridinemethanol, 3-methoxy-4-(2,2,2-trifluoroethoxy)- is not well understood. However, studies have shown that this compound has a high affinity for certain metal ions, including copper, nickel, and zinc. The binding of this compound to these metal ions may play a role in its potential applications in catalysis and drug delivery.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-Pyridinemethanol, 3-methoxy-4-(2,2,2-trifluoroethoxy)- have not been extensively studied. However, studies have shown that this compound has low toxicity and is relatively stable under physiological conditions. This suggests that it may have potential applications in drug delivery and other biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Pyridinemethanol, 3-methoxy-4-(2,2,2-trifluoroethoxy)- in lab experiments include its high stability, low toxicity, and potential applications in catalysis and drug delivery. However, the limitations of using this compound in lab experiments include its high reactivity, which requires careful handling and purification, and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 2-Pyridinemethanol, 3-methoxy-4-(2,2,2-trifluoroethoxy)-. One direction is to investigate its potential applications in drug delivery. This compound's high stability and low toxicity make it a promising candidate for drug delivery applications. Another direction is to investigate its potential applications in catalysis. The use of this compound as a ligand in MOFs has shown promising results, and further studies could lead to the development of new catalytic materials. Finally, further studies are needed to understand the mechanism of action of this compound and its potential applications in other fields, such as materials science and nanotechnology.
Conclusion:
In conclusion, 2-Pyridinemethanol, 3-methoxy-4-(2,2,2-trifluoroethoxy)- is a promising compound that has potential applications in various fields, including drug delivery, catalysis, and materials science. Its synthesis method has been extensively studied, and its properties and applications have been investigated in detail. Further research is needed to fully understand its mechanism of action and to explore its potential applications in different fields.
Métodos De Síntesis
The synthesis of 2-Pyridinemethanol, 3-methoxy-4-(2,2,2-trifluoroethoxy)- involves several steps. The first step involves the reaction of 2-pyridinemethanol with trifluoroacetic anhydride to obtain the trifluoroacetate derivative. The second step involves the reaction of the trifluoroacetate derivative with methoxyethanol in the presence of a base to obtain the desired compound. The synthesis of this compound is challenging due to the high reactivity of the trifluoroacetate derivative, which requires careful handling and purification.
Aplicaciones Científicas De Investigación
The potential applications of 2-Pyridinemethanol, 3-methoxy-4-(2,2,2-trifluoroethoxy)- in scientific research are vast. This compound has been studied for its potential use as a ligand in the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, catalysis, and drug delivery. The use of 2-Pyridinemethanol, 3-methoxy-4-(2,2,2-trifluoroethoxy)- as a ligand in MOFs has been shown to enhance their stability and selectivity.
Propiedades
Número CAS |
122307-63-5 |
|---|---|
Nombre del producto |
2-Pyridinemethanol, 3-methoxy-4-(2,2,2-trifluoroethoxy)- |
Fórmula molecular |
C9H10F3NO3 |
Peso molecular |
237.18 g/mol |
Nombre IUPAC |
[3-methoxy-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanol |
InChI |
InChI=1S/C9H10F3NO3/c1-15-8-6(4-14)13-3-2-7(8)16-5-9(10,11)12/h2-3,14H,4-5H2,1H3 |
Clave InChI |
XYRAJZVBVYFQHC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CN=C1CO)OCC(F)(F)F |
SMILES canónico |
COC1=C(C=CN=C1CO)OCC(F)(F)F |
Sinónimos |
2-PYRIDINEMETHANOL, 3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



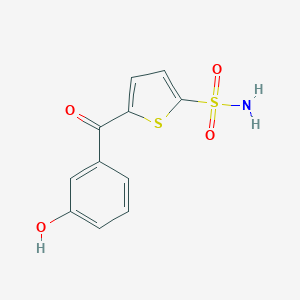
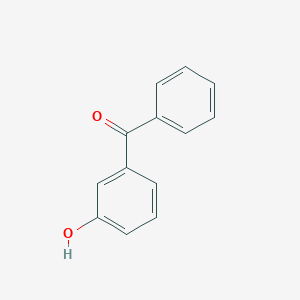
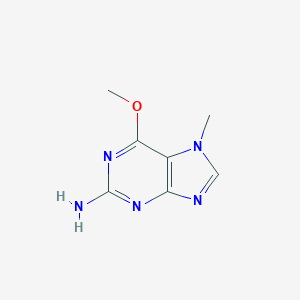
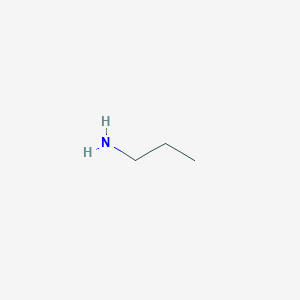
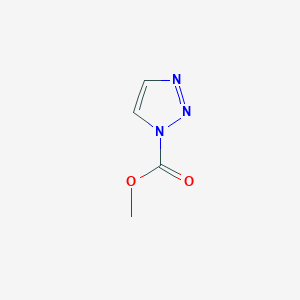
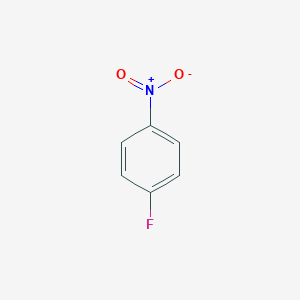
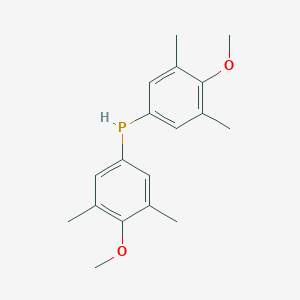
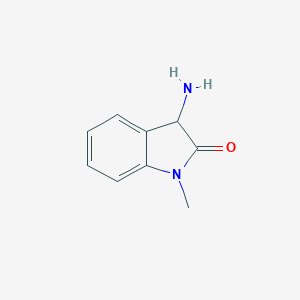
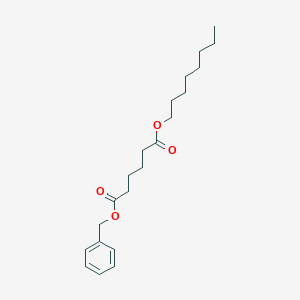
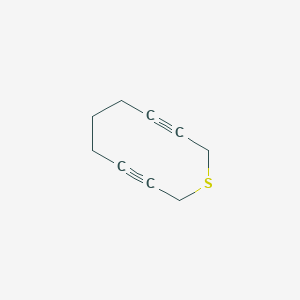
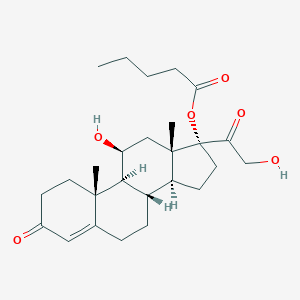
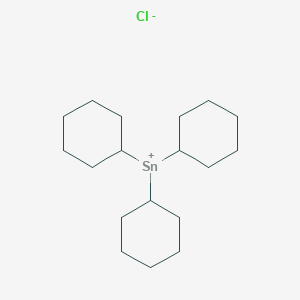
![4-(Trifluoromethyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B44170.png)
